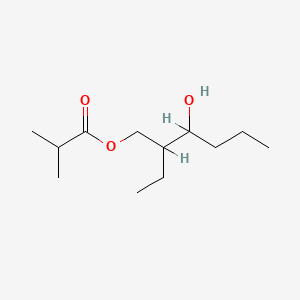
Silane, bis(1,1-dimethylethoxy)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, bis(1,1-dimethylethoxy)methyl- is a chemical compound with the molecular formula C9H22O2Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis(1,1-dimethylethoxy)methyl- typically involves the reaction of chloromethylsilane with tert-butyl alcohol in the presence of a base. The reaction proceeds as follows: [ \text{ClCH}_2\text{SiH}_3 + 2 (\text{CH}_3)_3\text{COH} \rightarrow \text{(CH}_3)_3\text{CO}_2\text{SiCH}_3 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of Silane, bis(1,1-dimethylethoxy)methyl- is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, bis(1,1-dimethylethoxy)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The tert-butyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or Grignard reagents are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent.
Applications De Recherche Scientifique
Silane, bis(1,1-dimethylethoxy)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, bis(1,1-dimethylethoxy)methyl- involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can interact with various molecular targets, leading to the formation of stable siloxane bonds. These interactions are crucial in applications such as surface modification and material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, bis(1,1-dimethylethyl)methoxy-: Similar in structure but with different substituents.
Trimethylsilyl chloride: Another organosilicon compound with different reactivity.
Uniqueness
Silane, bis(1,1-dimethylethoxy)methyl- is unique due to its specific tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.
Propriétés
Numéro CAS |
7489-74-9 |
|---|---|
Formule moléculaire |
C9H22O2Si |
Poids moléculaire |
190.35 g/mol |
Nom IUPAC |
bis[(2-methylpropan-2-yl)oxy]methylsilane |
InChI |
InChI=1S/C9H22O2Si/c1-8(2,3)10-7(12)11-9(4,5)6/h7H,1-6,12H3 |
Clé InChI |
LMWRZXGRVUIGGC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(OC(C)(C)C)[Si] |
SMILES canonique |
CC(C)(C)OC(OC(C)(C)C)[SiH3] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [[(1,1-dimethylethyl)thio]methyl]-](/img/structure/B3056784.png)

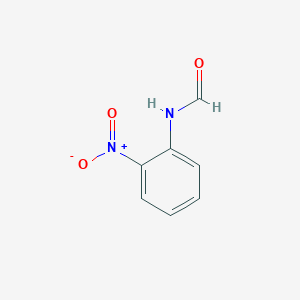
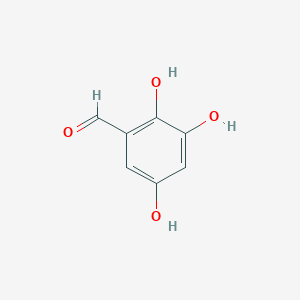
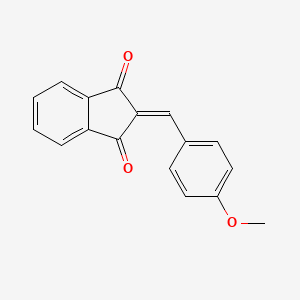
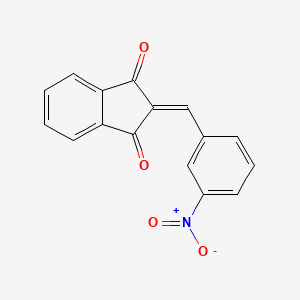
![Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate](/img/structure/B3056790.png)
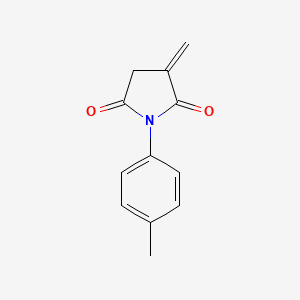

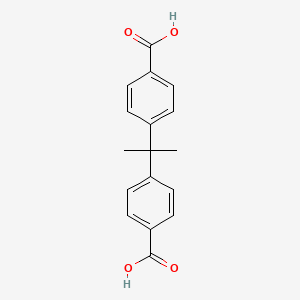
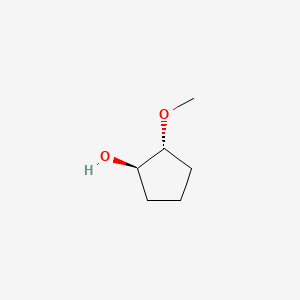
![1-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B3056803.png)

